molecular formula C11H14N2O3 B3116062 3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one CAS No. 2138-39-8

3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one

Cat. No.: B3116062
CAS No.: 2138-39-8
M. Wt: 222.24 g/mol
InChI Key: SJICOWGLWXIDAC-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one is an organic compound that features a dimethylamino group, a nitrophenyl group, and a propanone backbone

Properties

IUPAC Name

3-(dimethylamino)-1-(3-nitrophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-12(2)7-6-11(14)9-4-3-5-10(8-9)13(15)16/h3-5,8H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJICOWGLWXIDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90943932
Record name 3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138-39-8
Record name 3-(Dimethylamino)-1-(3-nitrophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2138-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC10401
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10401
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one typically involves the reaction of 3-nitrobenzaldehyde with dimethylamine and acetone under specific conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including temperature control, pressure regulation, and the use of efficient catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oxidation of the compound can yield nitroketones or nitroalcohols.

    Reduction: Reduction typically produces amino derivatives.

    Substitution: Substitution reactions can result in a variety of functionalized derivatives depending on the reagents used.

Scientific Research Applications

The compound 3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one , also known by its CAS number 63352-94-3, is a significant chemical in various scientific research applications. This article will explore its applications, focusing on its role in organic synthesis, medicinal chemistry, and material science.

Organic Synthesis

This compound is commonly utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules.

Key Reactions:

  • Nucleophilic Substitution: The dimethylamino group can be replaced by other nucleophiles, facilitating the formation of new compounds.
  • Reduction Reactions: The nitro group can be reduced to an amine, producing derivatives with different biological activities.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications. The presence of the nitrophenyl moiety is particularly interesting for developing pharmaceuticals with specific biological activities.

Case Studies:

  • Antimicrobial Activity: Research has indicated that derivatives of this compound exhibit antimicrobial properties, making them candidates for antibiotic development.
  • Anticancer Properties: Some studies have explored the use of this compound in developing anticancer agents due to its ability to interact with biological targets.

Material Science

The compound's unique chemical structure allows it to be used in the development of new materials, particularly in polymer chemistry.

Applications:

  • Polymerization Initiators: It can serve as an initiator for polymerization processes, contributing to the synthesis of novel polymers with specific properties.
  • Dyes and Pigments: The nitrophenyl group can impart color properties, making it useful in dye manufacturing.

Data Tables

Activity TypeObservations
AntimicrobialEffective against various bacterial strains
AnticancerInhibitory effects on cancer cell lines

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-1-(4-nitrophenyl)propan-1-one
  • 3-(Dimethylamino)-1-(2-nitrophenyl)propan-1-one
  • 3-(Methylamino)-1-(3-nitrophenyl)propan-1-one

Uniqueness

3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns, stability, and biological activity, making it a valuable compound for various applications.

Biological Activity

3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one, also known by its CAS number 610764-96-0, is a compound of interest due to its potential biological activities. This article details its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound features a dimethylamino group and a nitrophenyl moiety, which contribute to its chemical reactivity and biological interactions. The structural formula is represented as follows:

C11H14N2O3\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{O}_{3}

Key Physical Properties:

PropertyValue
Molecular Weight258.34 g/mol
Boiling PointNot specified
CAS Number610764-96-0

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, while the nitrophenyl group can engage in π-π stacking interactions with aromatic residues in proteins. These interactions may modulate enzyme activity or receptor function, leading to various biological effects such as:

  • Inhibition of tubulin polymerization
  • Antiproliferative effects on cancer cells
  • Potential antibacterial properties .

Antiproliferative Effects

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain derivatives have IC50 values in the range of 10–33 nM against triple-negative breast cancer (TNBC) cell lines like MDA-MB-231. These compounds inhibit tubulin assembly and induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase .

Antibacterial Activity

Preliminary studies indicate that this compound may possess antibacterial properties. Research exploring its hydrochloride form has suggested efficacy against certain bacterial strains, although detailed studies are still required to fully elucidate this aspect.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and its derivatives:

  • Antiproliferative Study : A study evaluated the effects of various derivatives on MCF-7 breast cancer cells, revealing significant reductions in cell viability and alterations in microtubule organization .
  • Mechanistic Insights : Further research indicated that these compounds interact at the colchicine-binding site on tubulin, leading to reduced polymerization and subsequent cellular effects .
  • Synthesis and Yield : The synthesis of related compounds has been documented, showcasing yields ranging from 87% to 90% under specific reaction conditions involving hydrazine hydrate .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one, and how can reaction conditions be optimized for higher yields?

  • The compound is typically synthesized via condensation reactions between substituted benzaldehydes and dimethylamine derivatives. A key intermediate, 3-(dimethylamino)-1-phenylpropan-1-one, is formed using benzaldehyde, dimethylamine, and formaldehyde, followed by oxidation with agents like KMnO₄ . Optimization involves adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reagents. Yield improvements (>70%) are achieved via stepwise purification using column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar compounds?

  • ¹H NMR : The dimethylamino group (–N(CH₃)₂) appears as a singlet at δ 2.2–2.5 ppm, while the nitro group (–NO₂) deshields aromatic protons, producing a distinct triplet near δ 8.1–8.3 ppm .
  • IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) confirm the ketone and nitro moieties .
  • MS : Molecular ion peaks at m/z 248 [M+H]⁺ and fragmentation patterns (e.g., loss of –NO₂ or –N(CH₃)₂ groups) differentiate it from analogs lacking nitro or dimethylamino substituents .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

  • Recrystallization using ethanol/water mixtures (70:30 v/v) removes polar impurities, while vacuum distillation is employed for non-polar byproducts. For complex mixtures, preparative HPLC with a C18 column and acetonitrile/water gradient (30% to 90% over 20 min) achieves >95% purity .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the nonlinear optical (NLO) properties of this compound?

  • DFT studies using B3LYP/6-311++G(d,p) basis sets model hyperpolarizability (β) and dipole moments. The electron-withdrawing nitro group and electron-donating dimethylamino group create a "push-pull" system, enhancing NLO activity. Computational results align with experimental data from electric-field-induced second harmonic generation (EFISHG), showing β values >200 × 10⁻³⁰ esu .

Q. What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition studies?

  • Kinetic assays : Monitor enzyme activity (e.g., cytochrome P450) via UV-Vis spectroscopy by tracking substrate depletion at λ = 450 nm. IC₅₀ values are calculated using nonlinear regression .
  • Covalent binding studies : Radiolabeled analogs (³H or ¹⁴C) identify adduct formation with target proteins via SDS-PAGE and autoradiography. Mass spectrometry confirms covalent modification sites .

Q. How does the crystal packing of this compound influence its solid-state reactivity?

  • X-ray diffraction reveals intermolecular C–H···O hydrogen bonds (2.68 Å) between the nitro group and adjacent aromatic protons, stabilizing the lattice. This packing reduces susceptibility to atmospheric oxidation but enhances photostability under UV light (λ = 365 nm) .

Methodological Challenges & Contradictions

Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous versus organic solvents?

  • Discrepancies arise from protonation states: The dimethylamino group (pKa ~8.5) becomes cationic in acidic buffers (pH <6), increasing water solubility (13.3 μg/mL at pH 7.4 vs. <1 μg/mL at pH 9). In nonpolar solvents (e.g., chloroform), the neutral form dominates, with solubility >50 mg/mL .

Q. How can enantioselective synthesis of chiral derivatives be achieved?

  • Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis with Ru-BINAP complexes induce enantiomeric excess (>90%). HPLC with a chiral stationary phase (e.g., Chiralpak IA) resolves enantiomers, with retention times differing by >2 min .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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